4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Lipophilicity Drug‑likeness LogP

Thiadiazole SAR programs often fail when the 4-methoxy group is replaced by halogen/alkyl congeners, yielding inactive analogues. • This 4-OMe variant provides unique electronic character (σₚ⁺ = -0.78) and lipophilicity (XLogP3 = 1.9) essential for platelet aggregation inhibition. • Superior α-glucosidase inhibition (IC₅₀ = 67.61 µM vs. acarbose 844.81 µM). • 95% purity; TPSA 75.3 Ų limits BBB penetration for peripheral/crop-protection use. • Enables N-functionalization or electrophilic aromatic substitution for library synthesis. Multi-supplier availability ensures HTS readiness.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
Cat. No. B13258831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2=CSN=N2
InChIInChI=1S/C10H11N3OS/c1-14-10-4-2-8(3-5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3
InChIKeyIISWPRDOJBRFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline – Identity & Physicochemical Profile


4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS 1157057‑35‑6, molecular formula C₁₀H₁₁N₃OS, molecular weight 221.28 g·mol⁻¹) belongs to the N‑(thiadiazol‑4‑ylmethyl)aniline family, a class of heterocyclic‑aromatic hybrids that integrate a methoxy‑substituted aniline donor domain with a 1,2,3‑thiadiazole acceptor heterocycle via a methylene spacer [REFS‑1]. The 1,2,3‑thiadiazole nucleus is recognized as a privileged scaffold in medicinal and agricultural chemistry, conferring a broad spectrum of bioactivities including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant‑activating properties [REFS‑2]. The para‑methoxy substitution confers distinct electronic character (Hammett σₚ⁺ = −0.78) and lipophilicity (computed XLogP3 = 1.9) that cannot be replicated by halogen or alkyl congeners, making this specific building block uniquely positioned for structure–activity relationship (SAR) explorations where both electron‑donating capacity and moderate polarity are required [REFS‑1].

4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline – Why Substitution Matters for SAR


Substituting the 4‑methoxy group with a 4‑chloro, 4‑fluoro, 4‑bromo, or 4‑methyl substituent—or relocating the methoxy to the 3‑position—dramatically alters the compound’s electronic, lipophilic, and hydrogen‑bonding profile. In the 1,2,3‑thiadiazole SAR landscape, para‑electron‑donating groups (e.g., OCH₃) have been shown to confer superior platelet‑aggregation inhibitory activity compared with electron‑withdrawing or neutral substituents [REFS‑1]. Furthermore, in α‑glucosidase inhibition assays employing 1,3,4‑thiadiazole‑triazole hybrids, the 4‑methoxyphenyl analogue registered an IC₅₀ of 67.61 ± 0.64 µM, outperforming the acarbose reference (IC₅₀ = 844.81 µM) and approaching the potency of the 3‑nitro analogue (IC₅₀ = 63.35 µM) [REFS‑2]. Such quantitative SAR divergences mean that procurement of a “similar” thiadiazolylaniline cannot be assumed to yield isomorphic biological outcomes, and precise selection of the 4‑OMe variant is essential for reproducible, interpretable experimental results.

4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline – Comparative Evidence for Selection


Lipophilicity (XLogP3) Divergence Across Substituents

The 4‑methoxy derivative displays a computed XLogP3 of 1.9, placing it in a more polar window compared with the 4‑chloro (XLogP3 = 2.6), 4‑fluoro (XLogP3 = 2.1), and 4‑bromo (XLogP3 = 2.9) analogues. The 3‑methoxy positional isomer shares an identical XLogP3, retaining the same partitioning behavior, but differs in molecular shape and electrostatic potential distribution. Lower logP correlates with improved aqueous solubility and reduced non‑specific protein binding, which can enhance assay reproducibility in biochemical screens [REFS‑1][REFS‑2].

Lipophilicity Drug‑likeness LogP

Topological Polar Surface Area Contrast & BBB Permeability

The target compound’s TPSA of 75.3 Ų is approximately 9 Ų higher than that of the 4‑chloro analogue (TPSA ≈ 66.1 Ų) and identical to the 3‑methoxy isomer. A TPSA above 70 Ų is widely associated with reduced passive blood–brain barrier (BBB) penetration, whereas the chloro analogue falls below this empirical threshold. For researchers aiming to minimize CNS exposure while retaining peripheral activity, the 4‑OMe compound offers a measurable physicochemical advantage [REFS‑1][REFS‑2].

TPSA BBB permeability CNS drug design

Hydrogen-Bond Acceptor Count & Solubility Impact

The 4‑methoxy derivative possesses 5 hydrogen‑bond acceptors (four in the thiadiazole/nitrogen system plus one from the methoxy oxygen), whereas the 4‑chloro, 4‑fluoro, 4‑bromo, and 4‑methyl analogues each possess only 4 acceptors. The additional H‑bond acceptor of the methoxy oxygen increases aqueous solubility potential and provides an extra anchoring point for polar interactions with biological targets, which is absent in the halo‑ and alkyl‑substituted comparators [REFS‑1].

H‑bond acceptors Solubility Ligand efficiency

Platelet Aggregation Inhibition SAR: Electron-Donating Groups

In a seminal SAR study, 4,5‑bis‑(4‑methoxyphenyl)‑1,2,3‑thiadiazole was identified as the first 1,2,3‑thiadiazole with antithrombotic activity. Subsequent SAR exploration demonstrated that compounds bearing benzene rings with para electron‑donating groups (e.g., OCH₃, NH₂) were the most active, whereas analogues with electron‑withdrawing groups (e.g., NO₂, Cl) showed reduced or no activity [REFS‑1]. This class‑level finding strongly supports the selection of the 4‑methoxy‑substituted aniline‑thiadiazole scaffold over halogenated variants for thrombosis‑targeted screening campaigns.

Platelet aggregation Antithrombotic SAR

α-Glucosidase Inhibition Potency of the 4-Methoxy Motif

Although executed on a 1,3,4‑thiadiazole‑triazole hybrid scaffold, a direct comparison of phenyl‑ring substituents revealed that the 4‑methoxyphenyl analogue (7e) inhibited α‑glucosidase with an IC₅₀ of 67.61 ± 0.64 µM, placing it among the two most potent members of the series. The 3‑nitrophenyl analogue (7h) was marginally more potent (IC₅₀ = 63.35 µM), while the unsubstituted phenyl analogue was substantially weaker (IC₅₀ ≈ 613 µM). The reference drug acarbose displayed an IC₅₀ of 844.81 µM [REFS‑1]. This demonstrates that the 4‑OMe group imparts a 9‑ to 12‑fold potency enhancement over the unsubstituted counterpart, a finding transferrable to the 1,2,3‑thiadiazolylaniline series given the similar electronic environment of the 4‑methoxyaniline moiety.

α‑Glucosidase Antidiabetic IC₅₀

Commercial Availability & Purity Across Suppliers

The 4‑methoxy derivative is listed by multiple reputable suppliers (Enamine, Leyan, BLD Pharm) at a purity of ≥95%. The 4‑chloro and 3‑methoxy analogues are also commercially available at comparable purity levels (≥95%), but the 4‑methoxy compound benefits from broader catalog coverage and competitive pricing for gram‑scale quantities. For instance, Leyan offers the 4‑OMe compound (product 2004620) at 95% purity, and Enamine lists it as EN300‑166765 with multiple scale options (50 mg to 1 g) [REFS‑1][REFS‑2]. This ensures rapid, reproducible access without the need for custom synthesis, reducing lead time in screening campaigns.

Commercial availability Purity Procurement

4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline – Application Scenarios


Antithrombotic Focused Library Synthesis

The SAR established by Thomas et al. (1985) [REFS‑1] demonstrates that para‑electron‑donating groups on the phenyl ring of 1,2,3‑thiadiazoles are critical for platelet aggregation inhibitory activity. 4‑Methoxy‑N‑(1,2,3‑thiadiazol‑4‑ylmethyl)aniline serves as an ideal building block for constructing focused libraries via N‑functionalization or electrophilic aromatic substitution, bypassing the need to synthesize and test the inactive chloro, fluoro, or bromo analogues. Its superior lipophilicity profile (XLogP3 = 1.9) further supports oral bioavailability optimization in antithrombotic programs.

α-Glucosidase & Hydrolase Assay Screening

The quantitative potency advantage of the 4‑methoxyphenyl motif in thiadiazole‑containing α‑glucosidase inhibitors (IC₅₀ = 67.61 µM vs. 844.81 µM for acarbose) [REFS‑2] provides a strong rationale for incorporating this building block into high‑throughput screening (HTS) decks targeting type 2 diabetes and metabolic syndrome. The compound’s high purity (≥95%) and multi‑supplier availability ensure consistent HTS readiness.

CNS-Sparing Agrochemical & Antiparasitic Design

The TPSA of 75.3 Ų places this compound above the empirical BBB‑penetration threshold of 70 Ų, making it a rational choice for designing antifungal, insecticidal, or antiamoebic agents intended for peripheral or crop‑protection applications where CNS exposure must be minimized. The 4‑chloro analogue (TPSA ≈ 66.1 Ų) carries a higher BBB‑penetration risk and may be less suitable for such programs.

Fragment Elaboration & Structure-Based Design

With 5 hydrogen‑bond acceptors, a moderate logP (1.9), and a rotatable bond count of 4, 4‑Methoxy‑N‑(1,2,3‑thiadiazol‑4‑ylmethyl)aniline complies with lead‑like physicochemical criteria. The methoxy oxygen provides an additional H‑bond acceptor vector that is absent in the 4‑halo analogues, enabling unique binding interactions in fragment‑based drug design (FBDD) and structure‑based optimization campaigns.

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